1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Beschreibung
1-(2-Fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a fluorinated heterocyclic compound featuring a dihydropyrrolopyrazine core. Its structure includes a 2-fluorophenyl substituent at position 1 and a branched pentan-3-yl carboxamide group at position 2. Below, we systematically compare it with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-pentan-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-3-14(4-2)21-19(24)23-13-12-22-11-7-10-17(22)18(23)15-8-5-6-9-16(15)20/h5-11,14,18H,3-4,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLXRGYUPJRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Fluorophenyl Position : The target compound’s 2-fluorophenyl group (ortho-substitution) contrasts with the 4-fluorophenyl (para-substitution) in , which may alter steric interactions and electronic effects in binding pockets.
- Core Modifications : TAK-438 uses a pyrrole core with a sulfonylpyridine moiety, emphasizing divergent pharmacological targets (e.g., H,K-ATPase inhibition).
Comparison with Analogs :
- The tert-butyl analog employs similar carboxamide coupling but uses furfurylamine in some steps .
- Spiro derivatives require complex multicomponent reactions to achieve conformational constraints.
Physicochemical Properties
Table 2: Predicted Properties vs. Analogs
Insights :
- The target compound’s lower LogP than suggests improved aqueous solubility, critical for oral bioavailability.
- TAK-438’s higher polar surface area correlates with increased hydrogen bonding capacity, likely influencing membrane permeability.
Structure-Activity Relationships (SAR)
- Fluorophenyl Position : Ortho-substitution (target) vs. para-substitution may confer steric hindrance, altering binding pocket interactions.
- N-Alkyl Chains : Branched chains (pentan-3-yl, tert-butyl) enhance metabolic stability over linear chains but may reduce solubility.
- Core Rigidity : Dihydropyrrolopyrazine’s partial saturation (vs. fully aromatic cores) could modulate pharmacokinetic properties like half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
